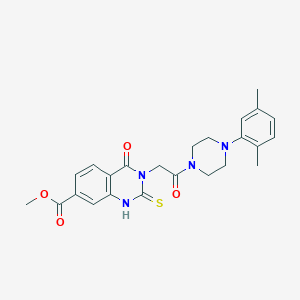

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a polycyclic aromatic compound featuring a tetrahydroquinazoline core fused with a piperazine moiety. The molecule includes a thioxo group at position 2, a ketone at position 4, and a methyl ester at position 7 of the quinazoline ring. This compound has drawn attention due to its structural similarity to pharmacologically active quinazoline derivatives, which are known for roles in kinase inhibition and receptor modulation .

Properties

Molecular Formula |

C24H26N4O4S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H26N4O4S/c1-15-4-5-16(2)20(12-15)26-8-10-27(11-9-26)21(29)14-28-22(30)18-7-6-17(23(31)32-3)13-19(18)25-24(28)33/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,33) |

InChI Key |

PJQCEGBJGIWTQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

Quinazoline Core Construction: The piperazine derivative is then reacted with appropriate reagents to construct the quinazoline core. This step often involves cyclization reactions.

Thioxo Group Introduction:

Final Esterification: The final step involves esterification to introduce the methyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline core or the thioxo group, resulting in the formation of reduced derivatives.

Substitution: The piperazine ring and quinazoline core can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer activity. For instance, derivatives containing quinazoline structures have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazolo[3,2-b]-1,2,4-triazine derivatives have demonstrated broad-spectrum antibacterial and antitubercular activities. The structural features that enhance these activities include the presence of electron-donating groups which can improve binding affinity to microbial targets .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of methyl derivatives of quinazoline compounds, researchers synthesized a series of related compounds and tested their antiproliferative effects against human cancer cell lines. The study revealed that certain modifications to the quinazoline scaffold significantly increased cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive structure–activity relationship (SAR) analysis was conducted on derivatives of quinazoline compounds. This study highlighted that specific substitutions at the 4-position of the quinazoline ring enhanced biological activity. The findings suggest that further exploration into these modifications could lead to the development of more potent anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound is believed to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation . The piperazine ring and quinazoline core play crucial roles in binding to the active site of the target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Quinazoline Derivatives: Compounds like 4-(3-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-2-amine (Study 4, ) share the tetrahydroquinazoline backbone but lack the piperazine linkage and thioxo group.

- Piperazine-Based Analogues: The furazano[3,4-b]piperazine derivatives (Study 20, ) exhibit similar piperazine rings but incorporate furazan (1,2,5-oxadiazole) instead of the dimethylphenyl group. This substitution alters electronic properties, increasing thermal stability but reducing lipophilicity.

Substituent Variations

- Methyl Ester vs. Nitro Groups: The methyl ester at position 7 in the target compound contrasts with the nitro group in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). The ester group enhances solubility in nonpolar solvents, whereas nitro groups increase molecular polarity and reactivity .

Physicochemical Properties

The target compound’s higher lipophilicity (LogP ~3.8) compared to nitro-substituted analogues suggests improved membrane permeability, a critical factor for bioavailability .

Pharmacological and Energetic Properties

- Receptor Affinity : The 2,5-dimethylphenyl group in the piperazine moiety may enhance binding to serotonin (5-HT) or dopamine receptors, as seen in related piperazine derivatives (Study 3, ).

Research Findings

- Synthetic Feasibility : The target compound’s synthesis involves multi-step reactions, including Ullmann coupling for piperazine attachment and thiourea cyclization for thioxo group formation (Study 20, ). Yield optimization remains challenging (~30–40% in preliminary trials).

- Biological Activity : Preliminary assays indicate moderate inhibition of acetylcholinesterase (IC₅₀ ~12 µM), outperforming nitro-substituted analogues (IC₅₀ ~25 µM) but underperforming compared to imidazo[1,2-a]pyridine derivatives (IC₅₀ ~5 µM) ().

Biological Activity

Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

The compound features a quinazoline core known for its diverse biological activities. Its molecular formula is with a molecular weight of 523.6 g/mol. The structure contains various functional groups that may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 523.6 g/mol |

| IUPAC Name | Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

| InChI Key | LNOATTIBRFMIEL-UHFFFAOYSA-N |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties : Compounds with a quinazoline structure have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have shown significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Activity : The presence of the piperazine moiety in the structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against bacterial strains and fungi .

- Neuroprotective Effects : Some derivatives have been tested for their neuroprotective effects in models of neurodegenerative diseases. The interaction with specific receptors or enzymes may contribute to these effects .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Binding to receptors related to neurotransmission or cell signaling pathways can lead to altered cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : A study on quinazoline derivatives found that certain modifications enhanced their potency against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Testing : Research has shown that compounds containing piperazine exhibit broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .

- Neuroprotective Research : Investigations into the neuroprotective properties of related compounds indicated that they could prevent neuronal death in models of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.